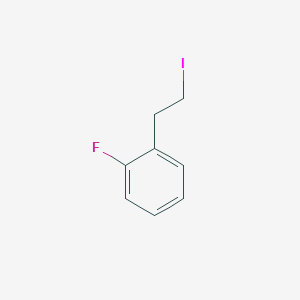

1-Fluoro-2-(2-iodoethyl)benzene

Description

Significance of Halogenated Organic Compounds in Advanced Synthetic Chemistry

The introduction of a halogen atom into an organic molecule profoundly alters its physical and chemical properties. This modification can enhance a compound's reactivity, providing a handle for further chemical transformations, or it can be an integral part of the final molecule's desired function. In advanced synthetic chemistry, haloalkanes (where the halogen is attached to an aliphatic carbon) and haloarenes (where the halogen is attached to an aromatic ring) serve as versatile intermediates. They are key participants in a multitude of reactions, including nucleophilic substitutions, eliminations, and a wide range of metal-catalyzed cross-coupling reactions, which have revolutionized the way complex organic molecules are constructed.

Overview of Organofluorine Chemistry in Design and Synthesis

Organofluorine chemistry has witnessed a surge of interest in recent decades, particularly in the fields of medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart remarkable characteristics to organic molecules. The strategic incorporation of fluorine can significantly enhance a drug's metabolic stability, improve its binding affinity to biological targets, and modulate its lipophilicity and bioavailability. chemeurope.comchemicalbook.com Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain at least one fluorine atom. The synthesis of organofluorine compounds, however, presents unique challenges, requiring specialized fluorinating agents and reaction conditions.

Overview of Organoiodine Chemistry as a Synthetic Handle

In stark contrast to the robust carbon-fluorine bond, the carbon-iodine bond is the weakest among the carbon-halogen bonds. This inherent lability makes organoiodine compounds exceptionally useful as synthetic intermediates. The iodine atom acts as an excellent leaving group in nucleophilic substitution reactions and is a highly effective partner in a myriad of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, making organoiodides indispensable tools for the assembly of complex molecular architectures.

Unique Challenges and Opportunities with Aromatic Fluorine and Aliphatic Iodine Functionalities in Benzene (B151609) Derivatives

The compound at the heart of this article, 1-Fluoro-2-(2-iodoethyl)benzene, presents a fascinating case study in the field of halogenated aromatics. It possesses both a chemically robust aromatic fluorine atom and a highly reactive aliphatic iodine atom within the same molecule. This duality offers a unique set of challenges and synthetic opportunities. The fluorine atom can influence the electronic properties of the benzene ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions. Simultaneously, the iodoethyl group provides a reactive site for a wide range of transformations, allowing for the introduction of diverse functional groups. The strategic manipulation of these two distinct halogen functionalities opens up pathways for the synthesis of novel and complex molecules with potential applications in various fields of chemical research.

Chemical Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-(2-iodoethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FI/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVSVMHVPOMAQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCI)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178685-13-7 | |

| Record name | 1-fluoro-2-(2-iodoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1 Fluoro 2 2 Iodoethyl Benzene

Reactivity Profiles Governed by Carbon-Halogen Bond Characteristics

The C-F bond is the strongest single bond to carbon, a result of the high electronegativity of fluorine and the effective overlap between the carbon 2sp³ and fluorine 2p orbitals. quora.com This makes the aromatic C-F bond in 1-Fluoro-2-(2-iodoethyl)benzene exceptionally stable and generally unreactive under standard nucleophilic substitution or reduction conditions. In stark contrast, the C-I bond in the iodoethyl side chain is significantly weaker and more susceptible to cleavage. This disparity in bond strength allows for selective reactions targeting the C-I bond while leaving the C-F bond intact.

The partial ionic character of the C-F bond, arising from the large electronegativity difference between carbon and fluorine, contributes to its strength through electrostatic attractions. quora.com Conversely, the C-I bond is longer and less polar, making it a better leaving group in nucleophilic substitution reactions and more prone to radical cleavage. This inherent difference in reactivity is a cornerstone of the synthetic utility of halogenated compounds, allowing for stepwise and controlled functionalization.

Bond dissociation energy (BDE) is the energy required to break a chemical bond homolytically, and it provides a quantitative measure of bond strength. pearson.com The BDE for a typical aromatic C-F bond is considerably higher than that of an aliphatic C-I bond. This significant difference in BDEs is the primary factor governing the selectivity of reactions involving this compound.

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

| Aromatic C-F | ~520-550 |

| Aliphatic C-I | ~213 |

| Aromatic C-H | ~430-470 |

| Aliphatic C-H | ~410-420 |

This table provides generalized BDE values. Actual values for this compound may vary.

Reactions that proceed via radical mechanisms, for instance, will preferentially cleave the weaker C-I bond, as it requires less energy input. This allows for selective deiodination or functionalization at the ethyl side chain without affecting the fluoro-substituted aromatic ring. The high BDE of the C-F bond makes it resistant to cleavage under conditions that readily break the C-I bond. chemguideforcie.co.uk

Dehalogenation Pathways for Fluorine and Iodine Substrates

Dehalogenation, the removal of a halogen atom, is a fundamental transformation in organic synthesis. For a molecule like this compound, the dehalogenation of the iodine and fluorine atoms proceeds through different pathways and requires distinct reaction conditions.

Hydrodehalogenation is a reduction reaction that replaces a halogen atom with a hydrogen atom. While the hydrodehalogenation of aryl iodides is relatively straightforward, the cleavage of the robust C-F bond in aryl fluorides presents a significant challenge. However, recent advancements have enabled the hydrodefluorination of even electron-rich aryl fluorides. rsc.orgresearchgate.net Photochemical methods, for example, have been developed that can smoothly hydrodehalogenate aryl fluorides in the presence of a hydrogen donor like isopropanol (B130326) or triethylsilane under mild, eco-friendly conditions. rsc.org These reactions often proceed through a photoinduced electron transfer mechanism.

Traditionally, dehalogenation reactions have often relied on transition-metal catalysts. However, concerns over the toxicity and cost of these metals have spurred the development of transition-metal-free alternatives. nih.gov Visible-light-induced, base-promoted dehalogenation has emerged as a powerful technique. sci-hub.senih.govorganic-chemistry.org This method can effectively reduce a variety of aryl halides, including fluorides, chlorides, bromides, and iodides, to their corresponding arenes in excellent yields under mild conditions. sci-hub.senih.govacs.org The process typically involves the use of a photosensitizer and a hydrogen atom source. For instance, a system employing visible light and a base can initiate a radical-mediated hydrogenation. organic-chemistry.org Furthermore, catalyst- and metal-free electrochemical methods have been developed for the hydrodehalogenation of aryl halides, including the less reactive aryl fluorides. ntu.edu.sg

Directed Functionalization at Fluorine and Iodine Sites

The differential reactivity of the C-F and C-I bonds in this compound allows for selective functionalization at either site. The weaker C-I bond is the more likely site for initial reaction under a variety of conditions. For instance, nucleophilic substitution reactions with various nucleophiles would readily displace the iodide to form new carbon-heteroatom or carbon-carbon bonds on the ethyl side chain.

Functionalization of the strong C-F bond is more challenging and typically requires harsh conditions or specific catalytic systems. However, methods for the direct functionalization of C-F bonds are an active area of research. One approach involves the use of lithium iodide to achieve C-F bond iodination, although this is more commonly applied to alkyl fluorides. nih.gov Another strategy for functionalizing the aromatic ring is through directed ortho-metalation, where a directing group guides the deprotonation of an adjacent C-H bond, followed by reaction with an electrophile. google.com While the fluorine atom itself can act as a weak directing group, more potent directing groups are often required for high selectivity. Gold-catalyzed C-H alkylation of unactivated arenes represents another strategy for functionalization, though this typically targets C-H bonds rather than the C-F bond directly. nih.gov

Selective C-F Bond Activation and Subsequent Transformations

The activation of the C-F bond, known for its high bond dissociation energy, represents a significant challenge in organic synthesis. However, recent advancements in catalysis have enabled the functionalization of fluoroarenes. While specific studies on this compound are not extensively documented in publicly available literature, the principles of C-F bond activation can be extrapolated from research on analogous fluoroaromatic compounds.

Typically, transition metal catalysts, particularly those based on nickel and palladium, are employed to facilitate the cleavage of the C-F bond. These reactions often require specialized ligands that can promote the oxidative addition of the catalyst to the C-F bond. For instance, nickel(0) complexes, often stabilized by N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, have shown efficacy in the activation of C-F bonds in various polyfluoroarenes. The reaction mechanism generally proceeds through an oxidative addition of the nickel catalyst to the C-F bond, forming an arylnickel(II) fluoride (B91410) intermediate. This intermediate can then undergo further reactions, such as cross-coupling with a variety of partners.

In the context of this compound, a hypothetical selective C-F bond activation would necessitate conditions that favor this pathway over the more facile C-I bond cleavage. This could potentially be achieved by using specific catalyst systems known for their high affinity for C-F bonds or by employing reaction conditions that kinetically favor C-F activation.

Table 1: Hypothetical Catalytic Systems for Selective C-F Bond Activation

| Catalyst Precursor | Ligand | Reaction Type | Potential Product |

| Ni(COD)₂ | SIPr | Cross-coupling | 2-(2-Iodoethyl)-[1,1'-biphenyl]-x-yl fluoride |

| Pd(OAc)₂ | RuPhos | Amination | N-Aryl-2-(2-iodoethyl)aniline derivative |

This table is illustrative and based on general principles of C-F bond activation, as direct data for this compound is not available.

Selective Transformations at the Alkyl Iodide Moiety

The alkyl iodide moiety in this compound is significantly more susceptible to nucleophilic substitution and cross-coupling reactions compared to the aryl fluoride. The carbon-iodine bond is weaker and the carbon atom is more electrophilic, making it a prime target for a wide range of transformations.

Standard cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings are expected to proceed selectively at the C-I bond. wikipedia.orgnih.gov For instance, a palladium-catalyzed Sonogashira coupling with a terminal alkyne would be anticipated to yield a 1-fluoro-2-(alkynylethyl)benzene derivative, leaving the C-F bond intact. nih.govresearchgate.netorganic-chemistry.orgrsc.org Similarly, a Heck reaction with an alkene would lead to the formation of a new carbon-carbon bond at the ethyl side chain. wikipedia.orgorganic-chemistry.orgyoutube.com

Intramolecular cyclization reactions are also a plausible pathway, where the iodoethyl group can react with a nucleophile, potentially introduced at the ortho position of the benzene (B151609) ring or through a coupling partner, to form various heterocyclic structures. For example, a nickel-catalyzed intramolecular cyclization could potentially lead to the formation of fluorinated cyclic compounds. researchgate.netresearchgate.netnih.govrsc.org

Table 2: Plausible Selective Transformations at the Alkyl Iodide Moiety

| Reaction Type | Catalyst/Reagent | Product Type |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | 1-Fluoro-2-(2-arylethyl)benzene |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI / Base | 1-Fluoro-2-(4-phenylbut-3-yn-1-yl)benzene |

| Heck Reaction | Pd(OAc)₂ / Ligand / Base | 1-Fluoro-2-(3-arylprop-1-en-1-yl)benzene |

| Nucleophilic Substitution | NaN₃ | 1-(2-Azidoethyl)-2-fluorobenzene |

This table outlines expected reactions based on the known reactivity of alkyl iodides. Specific experimental data for this compound is needed for confirmation.

Computational Chemistry and Theoretical Analysis of 1 Fluoro 2 2 Iodoethyl Benzene

Electronic Structure and Bonding Analysis of Halogenated Benzene (B151609) Derivatives

Quantum Mechanical Studies of C-F and C-I Bonds

The carbon-fluorine (C-F) and carbon-iodine (C-I) bonds in halogenated aromatic compounds exhibit distinct characteristics due to the differing electronegativity and size of the halogen atoms. The C(sp²)–F bond is known for its high bond dissociation energy (BDE), making it one of the strongest single bonds in organic chemistry. researchgate.net In contrast, the C(sp²)–I bond is significantly weaker and more prone to cleavage.

Generally, for a given carbon hybridization, the bond dissociation energy of a C-X bond decreases as the halogen (X) becomes larger and less electronegative. acs.org This trend is a critical factor in determining the reactivity of molecules like 1-fluoro-2-(2-iodoethyl)benzene, where the C-I bond on the ethyl chain would be the more likely site for nucleophilic substitution or radical reactions.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs)

| Bond | Hybridization | Typical BDE (kcal/mol) |

|---|---|---|

| C-F | sp² (aromatic) | ~125 |

| C-I | sp³ (aliphatic) | ~57 |

Note: Values are approximate and can vary based on the specific molecular environment. BDE for C(sp²)-F is for fluorobenzene, and C(sp³)-I is for iodoethane (B44018) as representative examples.

Influence of Halogen Substituents on Aromatic Ring Systems

Halogen substituents exert both inductive and resonance effects on the aromatic ring, which modulate its reactivity. Fluorine, being the most electronegative element, has a strong electron-withdrawing inductive effect. Conversely, the lone pairs on the halogen atom can be donated to the π-system of the benzene ring through a resonance effect. libretexts.org

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of energy barriers. For a molecule like this compound, computational methods can predict the most likely pathways for various transformations.

DFT Calculations for Transition States and Energy Barriers in Fluorination Reactions

Density Functional Theory (DFT) has become a standard method for calculating the energetic profiles of chemical reactions. In the context of fluorination, DFT can be used to model the transition states and determine the activation energies for the introduction of a fluorine atom onto an aromatic ring. For electrophilic aromatic substitution reactions, the mechanism typically involves the formation of a high-energy intermediate known as a sigma complex or arenium ion.

Table 2: Representative Calculated Energy Barriers for Electrophilic Aromatic Substitution

| Reaction | Computational Method | Calculated Barrier (kcal/mol) |

|---|---|---|

| Benzene + OH• (addition) | G3 level theory | 2.8 |

| Benzene + OH• (H abstraction) | G3 level theory | 5.3 |

Note: These values are for the reaction of benzene with a hydroxyl radical and serve as examples of the types of energy barriers calculated with DFT. The actual barriers for fluorination of this compound would differ.

Molecular Dynamics Simulations for Complex Reaction Pathways

While DFT is excellent for studying static structures and energy profiles, molecular dynamics (MD) simulations provide a way to explore the dynamic evolution of a chemical system over time. This is particularly useful for understanding complex reaction pathways that may involve multiple steps, conformational changes, and solvent effects.

For a molecule with a flexible side chain like this compound, MD simulations can be used to study the conformational landscape and how it influences reactivity. For example, MD can simulate the interaction of the iodoethyl group with nucleophiles in solution, providing insights into the mechanism of substitution reactions at the side chain. Studies on the interactions of fluorinated nitrobenzene (B124822) derivatives with surfaces have demonstrated the utility of MD in understanding intermolecular forces and diffusion. nih.gov Similarly, MD simulations have been employed to study the initial stages of polycyclic aromatic hydrocarbon formation, showcasing their ability to model complex reaction networks. koreascience.kr

Investigation of Relativistic Effects in Iodine-Containing Organic Compounds

For heavier elements like iodine, the velocities of inner-shell electrons can be a significant fraction of the speed of light, necessitating the inclusion of relativistic effects in accurate quantum chemical calculations. These effects can have a discernible impact on the chemical and physical properties of iodine-containing organic compounds.

Relativistic effects, particularly spin-orbit coupling, can influence properties such as NMR chemical shifts and the aromaticity of the benzene ring. rsc.orgresearchgate.netrsc.org For instance, the "heavy atom on light atom" (HALA) effect describes the influence of a heavy atom (like iodine) on the NMR chemical shifts of neighboring light atoms (like carbon and hydrogen). researchgate.net Calculations have shown that for organoiodine compounds, relativistic corrections to ¹³C NMR chemical shifts can be substantial, ranging from tens to hundreds of ppm. researchgate.net

Furthermore, relativistic effects can impact the aromaticity of halogenated benzenes. Studies using magnetically induced current density have revealed that for C₆I₆, there is a strong spin-orbit influence on the ring current, which is a measure of aromaticity. rsc.org This indicates that the electronic structure and, consequently, the reactivity of iodine-substituted aromatic rings are subtly modulated by relativistic phenomena. rsc.org The inclusion of these effects in computational models is therefore crucial for a precise understanding of the behavior of molecules like this compound. acs.org

Experimental and Theoretical Studies of Kinetic Isotope Effects in Halogenation Reactions

The study of kinetic isotope effects (KIEs) serves as a powerful tool for elucidating the mechanisms of chemical reactions, particularly in determining the rate-limiting step and the structure of the transition state. In the context of halogenation and dehydrohalogenation reactions of alkyl halides like this compound, the deuterium (B1214612) kinetic isotope effect is of significant interest. This effect is observed when a hydrogen atom involved in a bond-breaking or bond-forming step is replaced by its heavier isotope, deuterium.

The E2 (bimolecular elimination) reaction is a common pathway for the dehydrohalogenation of alkyl halides in the presence of a strong base. pressbooks.pub This reaction proceeds in a single, concerted step where the base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group, simultaneously with the formation of a double bond and the departure of the leaving group. pressbooks.publibretexts.org The measurement of the KIE by comparing the reaction rate of the normal substrate (with hydrogen) to its deuterated analogue can provide strong evidence for this mechanism. pressbooks.pubprinceton.edu A significant primary KIE, where the kH/kD ratio is greater than 1, indicates that the C-H bond is being broken in the rate-limiting step of the reaction. princeton.edu

Table 1: Experimental Kinetic Isotope Effect in the Elimination Reaction of a 2-Phenylethyl Halide

| Reactant | Relative Rate of Elimination | kH/kD |

| 1-Bromo-2-phenylethane | Faster | 7.11 |

| 1-Bromo-2,2-dideuterio-2-phenylethane | Slower |

Data sourced from studies on analogous compounds to illustrate the principle of KIE in E2 reactions. pressbooks.pub

Computational chemistry, particularly through the use of Density Functional Theory (DFT), complements these experimental findings. Theoretical models allow for the calculation of the potential energy surface of the reaction, which includes the reactants, products, and the transition state. princeton.edu By calculating the vibrational frequencies of the C-H and C-D bonds in the ground state and the transition state, theoretical KIEs can be predicted. princeton.edu A strong correlation between the experimentally determined and theoretically calculated KIEs lends significant support to the proposed reaction mechanism.

For a reaction involving this compound, a similar E2 mechanism is anticipated. The fluorine atom on the benzene ring would exert an electronic effect on the reaction, but the fundamental principles of the KIE in probing the transition state would remain the same. Theoretical studies would be invaluable in quantifying the influence of the fluoro substituent on the transition state geometry and the magnitude of the kinetic isotope effect.

Green Chemistry Principles in the Synthesis and Transformation of 1 Fluoro 2 2 Iodoethyl Benzene

Adherence to Principles of Sustainable Organic Synthesis

Sustainable organic synthesis aims to design and implement chemical processes that are safe, energy-efficient, and minimize waste. uniroma1.itrsc.org For a molecule like 1-Fluoro-2-(2-iodoethyl)benzene, this involves a holistic assessment of the entire synthetic route, from starting materials to final product, to ensure it aligns with the core tenets of green chemistry.

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgyoutube.com Traditional synthetic routes often have low atom economy, generating significant amounts of waste. youtube.com For instance, the redesigned green synthesis of ibuprofen (B1674241) significantly improved atom economy to nearly 80% from an initial 40%. youtube.com This principle encourages the design of synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thereby preventing waste at its source. rsc.org Addition reactions are considered highly atom-economical as all reactant elements are incorporated into the product. rsc.org

In the context of synthesizing this compound, maximizing atom economy would involve choosing reaction pathways that minimize the formation of byproducts. For example, a hypothetical synthesis with high atom economy would directly add an iodoethyl group to a fluorinated benzene (B151609) ring without the need for protecting groups or stoichiometric reagents that end up as waste. The "Green Aspiration Level™" (GAL) metric takes this concept a step further by considering the complexity of an ideal synthetic route and the environmental impact of the final product, providing a target for waste reduction. uniroma1.it

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Equation | Atom Economy | Green Chemistry Implication |

| Addition | A + B → C | 100% | Highly desirable as all atoms are incorporated into the final product. |

| Substitution | A-B + C → A-C + B | < 100% | Generates byproducts, reducing atom economy. |

| Elimination | A-B → A + B | < 100% | Breaks down a molecule into smaller parts, inherently creating more than one product. |

| Rearrangement | A → B | 100% | Ideal in terms of atom economy as no atoms are lost. |

This table provides a generalized view of atom economy for different reaction types and is for illustrative purposes.

Development of Environmentally Benign Reaction Conditions

The development of environmentally friendly reaction conditions is a cornerstone of green chemistry, aiming to reduce the use of hazardous solvents and minimize energy consumption. uniroma1.itnih.gov

Solvent-free reactions, conducted in the absence of traditional organic solvents, offer significant environmental benefits. nih.govrsc.org They can lead to enhanced reaction rates, improved selectivity, and reduced waste. rsc.org For halogenated compounds, performing reactions under solvent-free conditions can be particularly advantageous, as it eliminates the need for often toxic and environmentally persistent chlorinated solvents. nih.govresearchgate.net

Research has demonstrated the feasibility of solvent-free iodination of various aromatic compounds using elemental iodine and a solid oxidizer like the urea-hydrogen peroxide adduct (UHP). researchgate.net This method has been shown to be efficient for both ring and side-chain iodinations. researchgate.net Such approaches could potentially be adapted for the synthesis of this compound, significantly reducing the environmental footprint of the process. Mechanochemical methods, such as ball milling, also offer a solvent-minimized approach for halogenation reactions. acs.orgnih.gov

When a solvent is necessary, green chemistry promotes the use of environmentally benign alternatives to traditional volatile organic compounds (VOCs). youtube.comyoutube.com These "green solvents" are ideally derived from renewable resources, are less toxic, and are biodegradable. youtube.com

Water: As a non-toxic, non-flammable, and abundant solvent, water is a highly attractive medium for organic reactions. nih.gov Its use in catalysis, including cross-coupling reactions, is an active area of research. iaph.in

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and possess negligible vapor pressure, making them a safer alternative to volatile solvents. cambridgescholars.com While their high cost and challenges in product separation can be drawbacks, immobilizing ILs on solid supports can help overcome these issues. cambridgescholars.com

Supercritical CO2: Supercritical carbon dioxide is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the reaction mixture by depressurization. nih.gov It is considered a green alternative for various chemical processes.

Other Green Solvents: Other emerging green solvents include deep eutectic solvents (DESs), polyethylene (B3416737) glycol (PEG), and bio-derived solvents like limonene. youtube.comrsc.org

The selection of a suitable green solvent for the synthesis or transformation of this compound would depend on the specific reaction conditions and the solubility of the reactants and catalysts.

Catalytic Approaches for Enhanced Sustainability in Halogenation

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation. youtube.combio-conferences.orgmdpi.com

Both heterogeneous and homogeneous catalysts play a vital role in sustainable halogenation reactions. rsc.orgrsc.org

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, often offer high selectivity. rsc.org A significant challenge, however, is the recovery and recycling of the catalyst from the reaction mixture. unibo.it Innovations in this area focus on developing systems where the catalyst can be easily separated and reused, for instance, through the use of specialized solvent systems or by designing catalysts that can be precipitated out after the reaction. rsc.orgrsc.org For example, copper(I)-catalyzed 1,3-halogen migration reactions allow for the recycling of the halogen activating group. nih.govnih.govacs.org

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, are generally easier to separate and recycle, making them attractive from a process standpoint. wasteforum.cz The design of highly active and selective heterogeneous catalysts is a key area of research for environmental applications. rsc.org For instance, recyclable Raney Al-Ni alloys have been shown to be effective for the dehalogenation of halogenated aromatic compounds. wasteforum.cz While direct catalytic halogenation of benzene requires a catalyst to activate the halogen, libretexts.org the development of recyclable catalysts for this purpose is crucial for sustainability. Iodination can be achieved using iodine with an oxidizing agent or through the use of iodine monochloride with a Lewis acid catalyst. youtube.com

The development of efficient and recyclable catalytic systems, whether homogeneous or heterogeneous, is paramount for the sustainable synthesis of halogenated compounds like this compound.

Exploration of Organocatalysis and Biocatalysis for Asymmetric Transformations

The development of stereoselective methods is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals. For a molecule like this compound, the ethyl bridge offers a potential site for introducing chirality. Organocatalysis and biocatalysis are at the forefront of green asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. nih.govorganic-chemistry.org

Organocatalysis: This field utilizes small, metal-free organic molecules to catalyze chemical reactions. nih.govorganic-chemistry.org For the transformation of this compound, organocatalysis could be envisioned for the asymmetric substitution of the iodine atom. While challenging, the enantioselective α-alkylation of aldehydes and ketones using organocatalysts has been well-established, often proceeding through enamine or iminium ion intermediates. nih.govresearchgate.net A hypothetical asymmetric substitution on the primary carbon bearing the iodine would be a significant advancement. Research in asymmetric iodine catalysis has shown that chiral iodine compounds can mediate enantioselective oxidative transformations, which could be a potential, albeit complex, route for the functionalization of the iodoethyl group. nih.gov

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. For this compound, the most pertinent class of enzymes would be the haloalkane dehalogenases (HLDs) . wikipedia.orgebi.ac.ukmuni.cznih.gov These enzymes catalyze the hydrolytic cleavage of carbon-halogen bonds to produce an alcohol, a halide ion, and a proton. muni.cz The reaction proceeds via an S_N2 mechanism, which, if acting on a prochiral center or in a kinetic resolution of a racemic mixture, can be highly enantioselective. wikipedia.orgmuni.cz The application of an HLD to this compound could potentially yield the corresponding chiral alcohol, 2-(2-fluorophenyl)ethanol, a valuable synthetic intermediate. The kinetic resolution of racemic alcohols and their derivatives using lipases is another well-established biocatalytic method that could be applied to derivatives of this compound. nih.govtudelft.nlmdpi.commdpi.com

Below is a table with representative examples of biocatalytic kinetic resolutions of related compounds, illustrating the potential of this approach.

| Substrate | Biocatalyst | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| (rac)-1-Phenylethanol | Candida antarctica Lipase B (CALB) | Transesterification | (R)-1-Phenylethyl acetate | >99% | mdpi.com |

| Racemic Ketoprofen | Lipases | Esterification/Hydrolysis | (S)-Ketoprofen | High | nih.gov |

| Racemic Morita-Baylis-Hillman acetates | Pseudomonas cepacia Lipase (PCL) | Hydrolysis | Chiral alcohol and remaining acetate | >90% | tudelft.nl |

| (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate | Candida antarctica Lipase B (CAL-B) | Transesterification | (R)- and (S)-enantiomers | >99% | mdpi.com |

This table presents data for analogous compounds to illustrate the principle of biocatalytic resolution, as specific data for this compound is not available.

Energy Efficient Methodologies in Chemical Synthesis

A key tenet of green chemistry is the reduction of energy consumption in chemical processes. Microwave-assisted organic synthesis (MAOS), sonochemistry, and photoinduced reactions are innovative techniques that can significantly enhance reaction rates, improve yields, and reduce energy usage compared to conventional heating methods.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in synthetic chemistry, enabling rapid and efficient heating of reaction mixtures. organic-chemistry.orgmanac-inc.co.jp This technique can lead to dramatic reductions in reaction times, often from hours to minutes, and can also improve product yields and purities. organic-chemistry.orgresearchgate.net For the synthesis of this compound, MAOS could be applied in the key bond-forming steps. For instance, the conversion of the corresponding alcohol, 2-(2-fluorophenyl)ethanol, to the target iodoalkane could be accelerated. Similarly, the synthesis of precursors, such as 2-arylbenzothiazoles from o-aminothiophenols and β-ketoesters, has been shown to be significantly more efficient under microwave heating. organic-chemistry.orgresearchgate.net

The table below showcases examples of reactions relevant to the synthesis of halogenated and substituted aromatic compounds where MAOS has been successfully applied.

| Reaction Type | Substrates | Product | Conditions | Yield | Reference |

| N-Alkylation | Benzotriazole, Alkyl halides | N-Alkylated benzotriazoles | K₂CO₃, DMF, MW | Good | organic-chemistry.org |

| Hirao Reaction | Aryl halides, Dialkyl phosphites | Aryl phosphonates | Pd(OAc)₂, MW | High | mdpi.com |

| Gewald Reaction | Arylacetaldehydes, Sulfur, Activated nitriles | 5-Substituted-2-aminothiophenes | Morpholine, EtOH, MW, 70°C, 20 min | High | organic-chemistry.org |

| McMurry Coupling | Aldehydes/Ketones | Alkenes | Low-valent titanium, MW, 10 min | >80% | organic-chemistry.org |

This table provides examples of microwave-assisted synthesis for analogous transformations, highlighting the potential applicability for the synthesis of this compound and its derivatives.

Sonochemistry and Photoinduced Reactions in Organic Halide Transformations

Sonochemistry: The application of ultrasound to chemical reactions, known as sonochemistry, can induce high-energy chemical processes through the phenomenon of acoustic cavitation. organic-chemistry.org This can lead to the formation of localized "hot spots" with extremely high temperatures and pressures, promoting reactions that might otherwise require harsh conditions. slideshare.net In the context of this compound, sonochemistry could be employed to facilitate substitution reactions of the iodoethyl group. Ultrasound has been shown to promote nucleophilic substitution of alkyl halides. tandfonline.com Furthermore, ultrasound can enhance the efficiency of multicomponent reactions and catalyst-free syntheses in aqueous media, aligning well with green chemistry principles. rsc.orgnih.gov

Photoinduced Reactions: Light can be a powerful and clean reagent for initiating chemical transformations. The carbon-iodine bond is known to be photosensitive and can undergo homolytic cleavage upon irradiation to form a carbon-centered radical and an iodine radical. nih.gov This reactivity opens up several potential photoinduced transformations for this compound. The resulting radical could undergo a variety of subsequent reactions, including intramolecular cyclization if a suitable radical acceptor is present in the molecule. For instance, photochemical cyclization of related ortho-bis(iodoethynyl)benzene derivatives has been reported to yield substituted naphthalenes. researchgate.net Merging photoredox catalysis with other catalytic modes, such as organocatalysis, has also proven to be a powerful strategy for asymmetric synthesis. cardiff.ac.uk

The following table details examples of sonochemical and photoinduced reactions involving organic halides, illustrating the potential pathways for the transformation of this compound.

| Technique | Substrate Type | Reaction | Key Features | Reference |

| Sonochemistry | t-Alkyl halides | Nucleophilic substitution with zinc thiocyanate | Mild conditions, good to excellent yields, selective formation of thiocyanates | tandfonline.com |

| Sonochemistry | Alkenes, N,N-disubstituted formamides, TMSCN | Tandem one-pot synthesis of polysubstituted pyrroles | Iodine catalyst, solvent-free, reduced reaction time | rsc.org |

| Photoinduced Reaction | Iodoform (CHI₃) | C-I bond cleavage and isomerization | Release of iodine radical | nih.gov |

| Photochemical Reaction | o-Bis(iodoethynyl)benzene | Cyclization | Formation of substituted naphthalenes | researchgate.net |

| Photoredox Catalysis | Aldehydes and activated alkyl bromides | Asymmetric α-alkylation | Combination of photoredox and organocatalysis | cardiff.ac.uk |

This table illustrates the principles of sonochemistry and photoinduced reactions with relevant examples, as specific data for this compound is not available.

Applications of 1 Fluoro 2 2 Iodoethyl Benzene As a Key Synthetic Intermediate

Role as a Precursor in Medicinal Chemistry Research

The strategic placement of fluorine and iodine on the molecule makes it a powerful tool for medicinal chemists. These elements are leveraged to build and modify molecules with potential therapeutic applications.

1-Fluoro-2-(2-iodoethyl)benzene acts as a key starting material for synthesizing complex bioactive molecules. The carbon-iodine bond in the iodoethyl group is relatively weak, making it a good leaving group in nucleophilic substitution reactions. This allows for the attachment of various other functional groups and the extension of the carbon chain.

Furthermore, the iodinated portion of the molecule can participate in cross-coupling reactions, which are fundamental in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. These reactions are essential for assembling the complex carbon skeletons that form the core of many drug scaffolds. The presence of the ortho-fluoro substituent can influence the reactivity and electronic properties of the benzene (B151609) ring, providing a level of control in multi-step synthetic pathways. Hypervalent iodine compounds, which can be synthesized from iodo-aromatics, are also recognized for their diverse applications in creating a wide range of bioactive compounds. beilstein-journals.org

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. nih.govresearchgate.net Fluorine's high electronegativity and small size allow it to act as a bioisostere—a substitute for a hydrogen atom or a hydroxyl group—which can significantly alter a molecule's properties. selvita.comcapes.gov.br

Introducing a fluorine atom, as facilitated by precursors like this compound, can lead to:

Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can prevent metabolic breakdown at that position, prolonging the drug's activity in the body. researchgate.net

Enhanced Binding Affinity: Fluorine can alter the electronic distribution of a molecule, potentially leading to stronger interactions with its biological target.

Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by adding fluorine, which can help the drug cross cell membranes more effectively. nih.govcapes.gov.br

Therefore, this compound is a valuable reagent for researchers seeking to systematically explore the effects of fluorination on new drug candidates. blumberginstitute.org

Research has shown that molecules containing a dioxane ring can exhibit antiviral properties. purdue.edunih.gov For instance, certain dioxane derivatives have been designed to inhibit the replication of viruses like the Sindbis virus by binding to the hydrophobic pocket of the viral capsid protein. purdue.edu The synthesis of these antiviral agents often requires intermediates that can be used to construct the substituted dioxane ring system.

This compound is a potential precursor for such intermediates. The iodoethyl group can be chemically transformed to create a side chain that is then used to form the dioxane ring. For example, synthetic routes to antiviral dioxane analogues have involved intermediates like 2-iodomethyl- nih.govresearchgate.netdioxane. purdue.edu The 2-fluoro-phenyl group from this compound would remain as a key substituent on the final dioxane-based molecule, potentially influencing its antiviral potency and pharmacological properties. This makes it a useful building block in the development of new antiviral therapies. rjeid.com

Utility in Materials Science and Organic Electronics

Beyond its applications in medicine, the unique chemical properties of this compound lend themselves to the creation of novel materials with specialized functions.

Organic-inorganic hybrid materials combine the properties of organic polymers (like flexibility and processability) with those of inorganic components (like conductivity and thermal stability). One method to create these materials involves synthesizing a polymer that can chelate, or bind to, metal ions. google.com

This compound can be used as a starting point to create a monomer for such a polymer. Through chemical modification of the iodoethyl group, the molecule can be prepared for cyclopolymerization. The resulting polymer, containing the fluorinated phenyl unit, could then be complexed with various metal ions. The presence of metal ions within the polymer matrix can impart properties like electrical conductivity, creating advanced hybrid materials suitable for electronic applications. google.com

Functional materials are designed to possess specific properties that allow them to perform a particular function, such as in sensors, catalysts, or electronic devices. The combination of a fluorinated aromatic ring and a reactive alkyl iodide makes this compound a versatile building block for these materials.

Fluorinated aromatic compounds are known to be useful in a variety of advanced applications. nih.gov The molecule can be incorporated into larger structures to create materials with tailored electronic or optical properties. For example, benzene-based scaffolds with alkyl chains have been shown to be effective as broad-spectrum virucidal agents, demonstrating a materials-based approach to antiviral therapy. nih.gov The specific substitution pattern of this compound allows for precise control over the final structure and function of the material being synthesized.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-iodomethyl- nih.govresearchgate.netdioxane |

| Benzene |

| Fluorine |

Development of Radiotracers for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides three-dimensional images of physiological processes within the body. frontiersin.org This is achieved through the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. nih.gov Among the available radionuclides, fluorine-18 (B77423) (¹⁸F) is frequently chosen for its favorable properties, including a convenient half-life of 109.8 minutes and low positron energy, which results in high-resolution images. nih.gov The development of novel ¹⁸F-labeled radiotracers is a significant area of research, aimed at creating probes for a wide array of biological targets to improve disease diagnosis and monitoring. frontiersin.org

The introduction of a fluoroalkyl group, such as a fluoroethyl group, into a biologically active molecule can significantly enhance its properties as a PET tracer. nih.gov Fluoroalkylation can improve metabolic stability and influence the pharmacokinetic profile of a tracer. nih.gov The synthesis of such tracers often involves the preparation of a radiolabeled synthon, which is then coupled to a precursor molecule. While various methods exist for radiofluorination, the specific application of this compound as a direct precursor for the synthesis of fluorinated alkyl aryl esters and ethers for PET is not extensively detailed in an industrial context. However, the general principles of synthesizing these classes of compounds are well-established in radiopharmaceutical chemistry.

Synthesis of Fluorinated Alkyl Aryl Esters and Ethers

The synthesis of fluorinated alkyl aryl ethers is a key strategy in the development of ¹⁸F-labeled PET radiotracers. rsc.orgresearchgate.net These compounds are often prepared through the reaction of a phenol-containing molecule with a fluoroalkylating agent. nih.gov A widely used and versatile reagent for this purpose is 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETs). rsc.orgresearchgate.net This reagent exhibits high reactivity towards phenolic hydroxyl groups, enabling the efficient formation of the corresponding fluoroethyl aryl ether. rsc.orgresearchgate.net

The synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a prominent amino acid-based PET tracer for imaging brain tumors, exemplifies this approach. nih.govnih.gov The radiosynthesis of [¹⁸F]FET is typically achieved through a two-step process. First, [¹⁸F]fluoroethyl tosylate is prepared by the nucleophilic substitution of a suitable precursor, such as ethylene (B1197577) glycol-1,2-ditosylate, with [¹⁸F]fluoride. nih.gov The resulting [¹⁸F]fluoroethyl tosylate is then reacted with a protected L-tyrosine derivative to yield the desired O-fluoroethylated product. nih.govsnmjournals.org This method has been automated and optimized to provide high radiochemical yields and purity. nih.gov

The following table summarizes the key aspects of the synthesis of [¹⁸F]FET, a representative fluorinated alkyl aryl ether PET tracer.

| Radiotracer | Precursor | Radiolabeling Method | Overall Yield | Purity | Synthesis Time |

| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | O-(2-tosyloxyethyl)-N-trityl-l-tyrosine tert-butylester | One-step nucleophilic [¹⁸F]fluorination | 55-60% | >99% | 80 min |

Table 1: Synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). nih.gov

Similarly, the synthesis of fluorinated alkyl aryl esters for PET imaging would involve the reaction of a carboxylic acid-containing molecule with a fluoroalkylating agent. While less commonly highlighted for fluoroethylation in the provided research, the principle remains the same, relying on the nucleophilic attack of the carboxylate on the electrophilic fluoroalkyl synthon. The reactivity of reagents like [¹⁸F]FETs extends to carboxylic acid functionalities, making it a viable tool for the preparation of such esters. rsc.org

The development of new radiolabeling methods continues to be an active area of research. For instance, methods for the direct [¹⁸F]fluoroalkylation of various functional groups are continuously being improved to enhance efficiency and expand the scope of accessible radiotracers. nih.gov

While this compound possesses the structural components that could potentially serve as a precursor for fluoroethylation reactions, its direct application in the synthesis of fluorinated alkyl aryl esters and ethers for PET radiotracers is not explicitly documented in the provided research findings. The established methods predominantly rely on more reactive fluoroalkylating agents like 2-[¹⁸F]fluoroethyl tosylate to achieve efficient radiolabeling under the mild conditions required for complex biomolecules.

Q & A

Q. What are the reliable synthetic routes for 1-Fluoro-2-(2-iodoethyl)benzene, and how can their efficiency be validated?

- Methodological Answer : A one-step synthesis approach using halogen-exchange reactions (e.g., substituting bromine with iodine in analogous bromoethylbenzene derivatives) is a viable route. For example, (2-bromoethyl)benzene derivatives (CAS RN: 103-63-9) can serve as precursors, with iodine introduced via Finkelstein-type reactions under controlled conditions . Efficiency validation requires monitoring reaction progress using GC-MS or HPLC, and purity assessment via <sup>1</sup>H/<sup>19</sup>F NMR to confirm substitution and absence of side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for fluorine (δ ~ -110 to -130 ppm in <sup>19</sup>F NMR) and iodine-induced deshielding in adjacent protons .

- Mass Spectrometry : Confirm molecular ion [M]<sup>+</sup> at m/z 264 (C8H8FI) and isotopic patterns for iodine (I: 127 amu).

- Elemental Analysis : Validate C/F/I ratios within ±0.3% of theoretical values .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin contact, as halogenated aromatics may exhibit toxicity .

- Conduct reactions in a fume hood to mitigate inhalation risks.

- Store waste separately in halogen-resistant containers for professional disposal .

Advanced Research Questions

Q. How does the electronic interplay between fluorine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution, while the iodine-ethyl group serves as a potential leaving group in Suzuki-Miyaura couplings. Computational studies (e.g., DFT calculations using Gaussian) can map charge distribution and predict regioselectivity. Experimental validation involves comparing reaction rates with non-fluorinated analogs .

Q. What strategies optimize enantioselective synthesis of chiral derivatives of this compound?

- Methodological Answer : Use chiral catalysts (e.g., Pd-BINAP complexes) to induce asymmetry during alkylation or iodination steps. Monitor enantiomeric excess (ee) via chiral HPLC or <sup>19</sup>F NMR with chiral shift reagents. For example, Yang Jiawei’s team achieved >99% ee in analogous fluorinated sulfoxides using enzymatic resolution .

Q. How can researchers resolve contradictions in reported reaction yields for iodine-ethyl group transformations?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to critically evaluate experimental variables:

- Feasibility : Compare solvent polarity (e.g., DMF vs. THF) and temperature gradients.

- Novelty : Validate iodine stability under reaction conditions (e.g., light sensitivity).

- Relevance : Replicate studies using standardized protocols (e.g., inert atmosphere) .

Q. What computational methods are recommended to study the electronic effects of fluorine and iodine substituents?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model steric effects of the iodoethyl group.

- Frontier Orbital Analysis (HOMO/LUMO) : Predict reactivity using software like ORCA or NWChem.

- NMR Chemical Shift Prediction : Tools like ACD/Labs or AOMix correlate experimental <sup>19</sup>F shifts with electron density .

Q. How can isotopic labeling (e.g., deuterium) aid in mechanistic studies of this compound?

- Methodological Answer : Synthesize deuterated analogs (e.g., 1-Fluoro-2-(2-iodoethyl-d4)benzene) to trace reaction pathways via kinetic isotope effects (KIE). Use <sup>2</sup>H NMR or mass spectrometry to track deuterium retention during transformations .

Q. What experimental and theoretical approaches address contradictions between observed and predicted reactivity in fluorinated iodoethylbenzenes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.